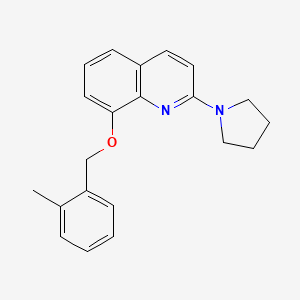
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a chemical compound that has been extensively studied by scientists due to its potential applications in scientific research. This compound is also known by its chemical formula, C24H26N2O, and has various properties that make it an ideal candidate for research purposes.
Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis
Mastalir et al. (2016) described an environmentally benign and practical synthesis of substituted quinolines and pyrimidines, emphasizing high atom efficiency and selective bond formations. This process, catalyzed by a hydride Mn(I) PNP pincer complex, underscores the potential of quinoline derivatives in green chemistry applications (Matthias Mastalir et al., 2016).
Anticancer and Antimicrobial Activities
Quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties. Solomon and Lee (2011) reviewed the use of quinoline as a privileged scaffold in cancer drug discovery, highlighting its effectiveness against various cancer targets due to the synthetic versatility of quinoline, which allows for the generation of structurally diverse derivatives (V. Solomon & H. Lee, 2011).
Ferlin et al. (2001) synthesized novel pyrrolo[3,2-f]quinoline derivatives and evaluated their antiproliferative activity against a panel of cell lines, particularly those derived from leukemias. These compounds demonstrated cell growth inhibitory properties, suggesting their potential in anticancer therapy (M. Ferlin et al., 2001).
Anticorrosive Materials
Quinoline and its derivatives are also recognized for their application as anticorrosive materials. Verma, Quraishi, and Ebenso (2020) discussed the effectiveness of quinoline derivatives against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This comprehensive review underlines the significance of quinoline derivatives in corrosion inhibition (C. Verma, M. Quraishi & E. Ebenso, 2020).
Eigenschaften
IUPAC Name |
8-[(2-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-7-2-3-8-18(16)15-24-19-10-6-9-17-11-12-20(22-21(17)19)23-13-4-5-14-23/h2-3,6-12H,4-5,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLYZHVXYYYVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

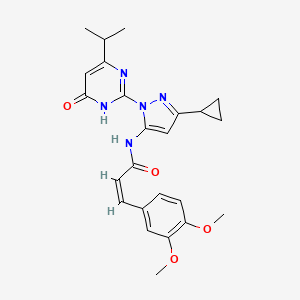
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

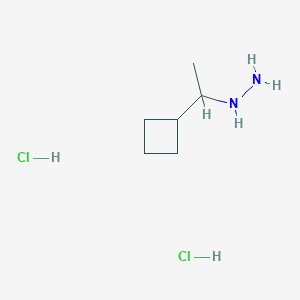
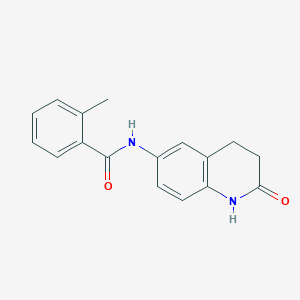
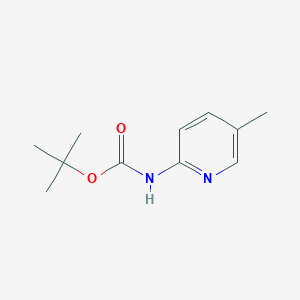
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)
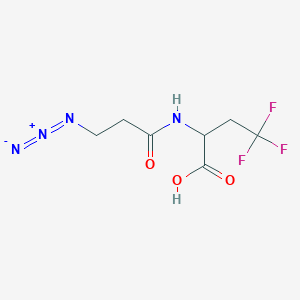

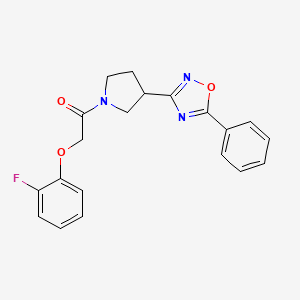
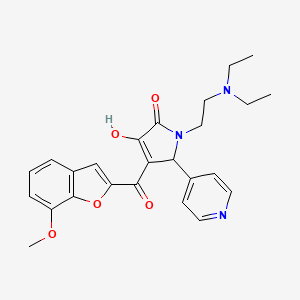

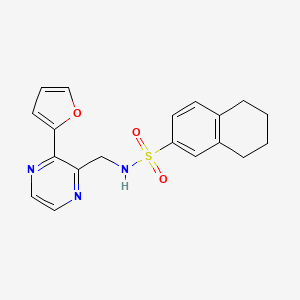
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)